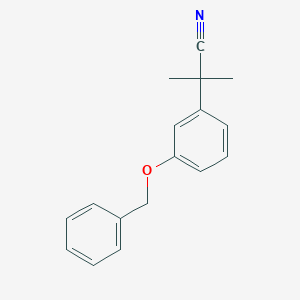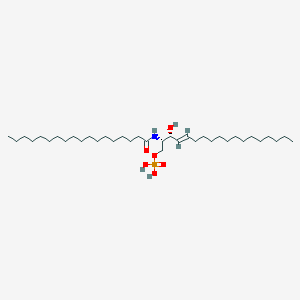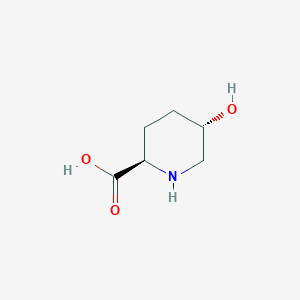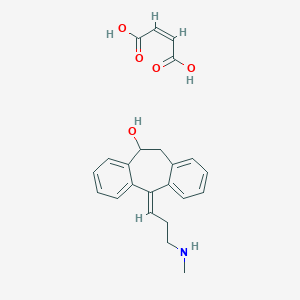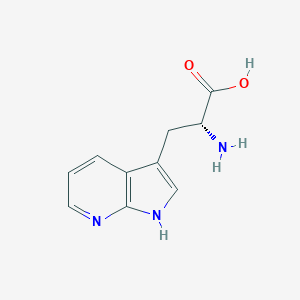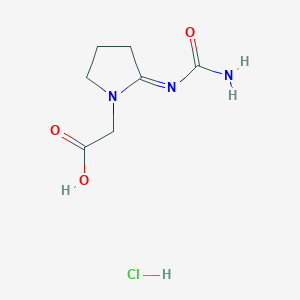
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride, also known as ACPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPA is a selective agonist of the type 1 cannabinoid receptor (CB1), which is primarily expressed in the central nervous system.
Aplicaciones Científicas De Investigación
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurodegenerative diseases. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has been shown to have analgesic effects in animal models of pain, and its anti-inflammatory properties have been demonstrated in models of arthritis and colitis. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has also been investigated for its neuroprotective effects in models of Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
Mecanismo De Acción
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride is a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride leads to the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. The downstream effects of CB1 receptor activation include the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has been shown to increase the release of dopamine and acetylcholine in the striatum, which may contribute to its analgesic and neuroprotective effects. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has also been shown to inhibit the release of glutamate and GABA in the hippocampus, which may contribute to its anxiolytic and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride in lab experiments is its selectivity for the CB1 receptor, which allows for the specific modulation of CB1 receptor signaling pathways. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride also has a high affinity for the CB1 receptor, which allows for the use of lower concentrations in experiments. However, one of the limitations of using 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride is its potential for off-target effects, particularly at higher concentrations.
Direcciones Futuras
There are several future directions for the study of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride, including the investigation of its potential therapeutic applications in other disease models, such as epilepsy and anxiety disorders. The development of novel 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride derivatives with improved pharmacokinetic properties and reduced off-target effects is also an area of active research. Additionally, the elucidation of the molecular mechanisms underlying the effects of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride on neurotransmitter release and gene expression will provide valuable insights into the role of CB1 receptor signaling in normal and pathological conditions.
Métodos De Síntesis
The synthesis of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride involves the reaction of N-acylpyrrolidine with hydroxylamine hydrochloride, followed by the reaction with ethyl chloroformate. The final product is obtained by the reaction of the intermediate with glycine ethyl ester hydrochloride. The purity of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride is crucial for its use in scientific research, and several methods have been developed for its purification, including recrystallization, column chromatography, and HPLC.
Propiedades
Número CAS |
151602-30-1 |
|---|---|
Nombre del producto |
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride |
Fórmula molecular |
C7H12ClN3O3 |
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
2-[(2E)-2-carbamoyliminopyrrolidin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O3.ClH/c8-7(13)9-5-2-1-3-10(5)4-6(11)12;/h1-4H2,(H2,8,13)(H,11,12);1H/b9-5+; |
Clave InChI |
WYJQHPBKUJUJSP-UHFFFAOYSA-N |
SMILES isomérico |
C1C/C(=N\C(=O)N)/N(C1)CC(=O)O.Cl |
SMILES |
C1CC(=NC(=O)N)N(C1)CC(=O)O.Cl |
SMILES canónico |
C1CC(=NC(=O)N)N(C1)CC(=O)O.Cl |
Sinónimos |
1-Carboxylmethyl-2-carbamidoiminopyrrolidine chlorhydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



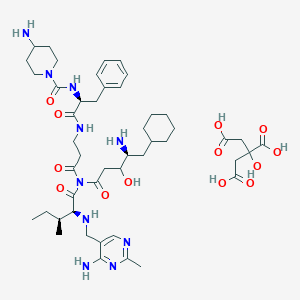
![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)


